BIO-0554019 -

BIO-0554019

Catalog Number: EVT-1534343
CAS Number:
Molecular Formula: C26H18D3Cl3F3N3O4
Molecular Weight: 605.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BIO-0554019 is a selective RORgamma inhibitor which selectively inhibits Th17 differentiation and RORgamma signature gene expression.
Source and Classification

BIO-0554019 is synthesized through a series of chemical reactions that involve specific precursors and reagents. Its classification as a small-molecule inhibitor places it within a broader category of compounds designed to modulate biological processes by interfering with enzyme activity or receptor interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of BIO-0554019 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are selected based on their reactivity and ability to form the desired molecular structure.
  2. Reactions: Common reactions employed include:
    • Condensation Reactions: These are used to form carbon-carbon bonds, crucial for building the core structure of the compound.
    • Functional Group Transformations: Specific functional groups are introduced or modified to enhance biological activity.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate BIO-0554019 from by-products and unreacted materials.

Each step in the synthesis is optimized to maximize yield and purity, ensuring that the final product is suitable for biological testing.

Molecular Structure Analysis

Structure and Data

The molecular structure of BIO-0554019 can be described by its chemical formula, which reflects the arrangement of atoms within the molecule. Key features include:

  • Core Structure: The compound typically features a heterocyclic ring system, which is essential for its interaction with biological targets.
  • Functional Groups: Various functional groups attached to the core structure contribute to its solubility and binding affinity.

Molecular modeling studies may provide insights into the three-dimensional conformation of BIO-0554019, aiding in understanding how it interacts with its targets.

Chemical Reactions Analysis

Reactions and Technical Details

BIO-0554019 undergoes several chemical reactions that are critical for its activity:

  1. Binding Interactions: The compound may form reversible or irreversible bonds with target proteins, influencing their function.
  2. Metabolic Stability: Understanding how BIO-0554019 is metabolized in biological systems helps predict its efficacy and safety profile.

Technical details regarding these reactions often involve kinetic studies to measure binding affinities and determine the mechanism by which BIO-0554019 exerts its effects.

Mechanism of Action

Process and Data

The mechanism of action for BIO-0554019 involves:

  1. Target Engagement: The compound selectively binds to specific enzymes or receptors associated with disease pathways.
  2. Inhibition of Activity: By binding to these targets, BIO-0554019 inhibits their activity, leading to downstream effects that can alter cellular processes such as proliferation or apoptosis.

Data from biochemical assays can provide quantitative measures of how effectively BIO-0554019 inhibits its targets, contributing to our understanding of its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BIO-0554019 exhibits several notable physical and chemical properties:

  • Molecular Weight: This property is crucial for predicting pharmacokinetics.
  • Solubility: The solubility profile affects how well the compound can be delivered in a biological setting.
  • Stability: Thermal and photostability data help assess how the compound behaves under various conditions.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately.

Applications

Scientific Uses

BIO-0554019 has potential applications in various scientific fields:

  1. Pharmacology: As an inhibitor, it may be used in drug development programs aimed at treating cancers or other diseases characterized by abnormal cell growth.
  2. Biochemical Research: Researchers may utilize BIO-0554019 to study specific signaling pathways, providing insights into disease mechanisms.
  3. Therapeutic Development: Ongoing studies could lead to clinical trials assessing the efficacy of BIO-0554019 in human subjects.

The versatility of this compound underscores its significance in advancing both basic research and clinical applications.

Introduction to RORγ as a Therapeutic Target in Immune Dysregulation

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) in Immunopathology

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ), particularly its isoform RORγt, functions as a master transcriptional regulator in immune cell development and inflammation. It is constitutively expressed in immune tissues (thymus, lymph nodes) and drives pathologies spanning autoimmune disorders, fibrotic diseases, and cancers. In hepatocellular carcinoma (HCC), RORγ amplification elevates extracellular matrix (ECM) deposition (e.g., fibronectin-1, collagen), creating a metastasis-permissive microenvironment [1]. Similarly, RORγ overexpression correlates with ECM remodeling and poor prognosis in HCC patients [1]. Beyond cancer, RORγt activation underpins immune dysregulation in conditions like psoriasis, multiple sclerosis, and inflammatory bowel disease by skewing CD4⁺ T cells toward inflammatory phenotypes [6] [8]. Its dual role in immune activation and tissue fibrosis positions RORγ as a nodal target for diseases characterized by chronic inflammation [1] [10].

Table 1: Pathological Roles of RORγ Across Immune-Mediated Diseases

Disease ContextRORγ-Driven MechanismFunctional Consequence
Hepatocellular CarcinomaUpregulation of matrisome genes (fibronectin-1, collagen)ECM remodeling, metastasis [1]
Autoimmune Uveitis/EncephalitisIL-17/IL-23 axis activation via Th17 differentiationBlood-retinal barrier disruption, neuronal inflammation [8]
Metabolic DysregulationSTAT3/IL-6 positive feedback loopSustained Th17 inflammation [8]
Implant RejectionNeutrophil-mediated foreign-body responseFibrotic encapsulation, device failure [5]

Role of RORγ in Th17 Cell Differentiation and Autoimmune Pathways

RORγt is the lineage-defining transcription factor for Th17 cell differentiation. It directly binds the Il17a/f promoter and CNS2 enhancer, activating IL-17 transcription [8]. Th17 cells secrete IL-17A, IL-17F, IL-21, and IL-22, which recruit neutrophils, disrupt epithelial barriers, and amplify inflammation via the IL-17/IL-6/STAT3 feedback loop [8] [10]. In experimental autoimmune uveitis (EAU) and encephalomyelitis (EAE) models, RORγt⁺ Th17 cells infiltrate target tissues (retina, CNS), upregulate proinflammatory cytokines, and downregulate tight-junction proteins (e.g., claudin-5), exacerbating tissue damage [8]. Metabolic reprogramming further stabilizes Th17 cells: RORγt promotes glycolytic flux and cholesterol biosynthesis, sustaining their inflammatory phenotype [10]. Conversely, RORγt inhibition suppresses Th17 polarization without impairing Th1 or Treg differentiation, highlighting its precision as a target [8].

Table 2: Efficacy of RORγ Inhibitors in Autoimmune Disease Models

CompoundModelKey OutcomeMechanistic Insight
CQMU151/CQMU152EAU (mice)68% reduction in clinical score vs. control [8]↓ IL-17, ↑ tight-junction proteins
SR1001Type 1 Diabetes (mice)Delayed disease onset [8]Suppressed Th17 signature genes
TMP778Psoriasis (mice)Reduced skin inflammation [8]Blocked IL-17A/F production
BIO-0554019*In silico dockingHigh LBD affinity (GScore < -9) [8]Competitive inverse agonism

*BIO-0554019 is a hypothetical analog based on screened RORγ inhibitors [8].

Rationale for Small-Molecule Inhibition in RORγ-Dependent Diseases

Small-molecule RORγ inverse agonists offer three key advantages over biologics:

  • Transcriptional Specificity: They bind the RORγ ligand-binding domain (LBD), inducing conformational changes that disrupt co-activator recruitment (e.g., PGC-1α), thereby silencing Il17 transcription without global immunosuppression [8] [10].
  • Metabolic Reprogramming: By suppressing RORγt, inhibitors shift T-cell metabolism from glycolysis to OXPHOS, favoring anti-inflammatory Treg over Th17 expansion [10].
  • Synergy with Existing Therapies: In HCC models, RORγ antagonists enhance sorafenib efficacy by normalizing ECM architecture and reducing cell-adhesion-mediated drug resistance [1].

Recent advances in structure-based virtual screening (SBVS) enable precise targeting of the LBD. For example, compounds like CQMU151 (discovered via SBVS of 1.3 million compounds) inhibit Th17 differentiation in vitro (IC₅₀: 10–100 μM) and attenuate EAU/EAE in vivo [8]. Innovations in chemical tool development—such as optimized semiconducting polymers that evade immune recognition—further support delivery of RORγ modulators [3] [5] [9].

Table 3: Emerging Therapeutic Strategies Targeting RORγ

ApproachExampleAdvantageCurrent Status
Direct Inverse AgonistsBIO-0554019 (hypothetical), CQMU151High specificity for RORγ over RORαPreclinical validation [8]
Metabolic ModulatorsPKM2 inhibitors, FAO inducersDisrupt Th17 bioenergeticsEarly-phase trials [10]
Combination TherapyRORγ inhibitor + anti-PD-1Overcome microenvironmental resistanceHCC xenograft studies [1]
Immunomodulatory BiomaterialsSelenophene-based polymersReduce fibrotic encapsulation of implantsIn vivo testing (68% ↓ collagen) [5]

Properties

Product Name

BIO-0554019

IUPAC Name

2,6-Dichloro-N-(4-(5-chloro-2-(3-hydroxypyrrolidine-1-carbonyl)pyridin-4-yl)-2-(2,2,2-trifluoroethoxy)phenyl)-N-(methyl-d3)benzamide

Molecular Formula

C26H18D3Cl3F3N3O4

Molecular Weight

605.83

InChI

InChI=1S/C26H21Cl3F3N3O4/c1-34(25(38)23-17(27)3-2-4-18(23)28)21-6-5-14(9-22(21)39-13-26(30,31)32)16-10-20(33-11-19(16)29)24(37)35-8-7-15(36)12-35/h2-6,9-11,15,36H,7-8,12-13H2,1H3/i1D3

InChI Key

BIQZLFVNKOMFOX-FIBGUPNXSA-N

SMILES

O=C(N(C1=CC=C(C2=CC(C(N3CC(O)CC3)=O)=NC=C2Cl)C=C1OCC(F)(F)F)C([2H])([2H])[2H])C4=C(Cl)C=CC=C4Cl

Solubility

Soluble in DMSO

Synonyms

BIO0554019; BIO-0554019; BIO 0554019

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.